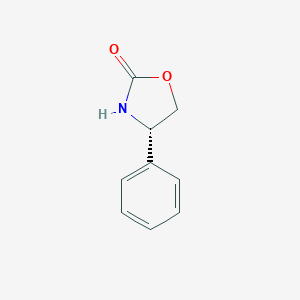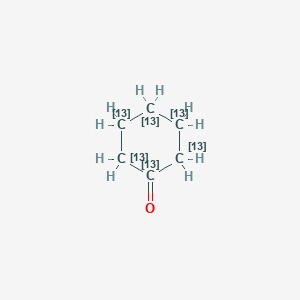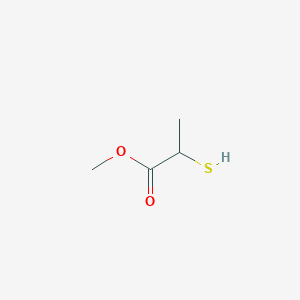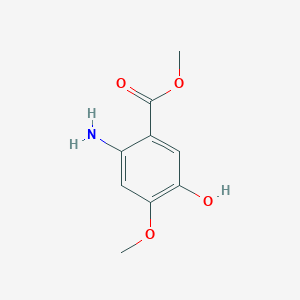
Methyl 2-amino-5-hydroxy-4-methoxybenzoate
説明
Methyl 2-amino-5-hydroxy-4-methoxybenzoate is a compound synthesized from various benzoic acid derivatives. It's studied for its molecular structure and chemical properties.
Synthesis Analysis
- The synthesis of similar compounds often involves multiple steps, including methylation, ethylation, and oxidation. For example, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid is synthesized from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation, yielding a total of 24.5% (Wang Yu, 2008).
Molecular Structure Analysis
- The molecular structure is often analyzed using techniques like IR, 1H NMR, MS. For instance, compounds like 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole exhibit structures with intramolecular N-H...O hydrogen bonds (J. Quiroga et al., 2008).
Chemical Reactions and Properties
- Chemical reactions often involve bromination, hydrolysis, cyanidation, and esterification. For example, methyl 4-bromo-2-methoxybenzoate is synthesized through these steps (Chen Bing-he, 2008).
- Reactions involving Schiff bases are also common, leading to the formation of compounds with specific configurations (Mei-An Zhu & X. Qiu, 2011).
Physical Properties Analysis
- The physical properties, like hydrogen bonding and crystal structure, are crucial. For instance, 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole molecules are linked into a chain of rings by N-H...N and N-H...pi(arene) hydrogen bonds (J. Quiroga et al., 2008).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, can be determined through experimental and computational methods. Spectral analysis, electronic, nonlinear optical (NLO), and thermodynamic properties are often evaluated (S. A. Halim & M. Ibrahim, 2022).
科学的研究の応用
Synthesis and Derivative Studies
- Methyl 4-amino-2-methoxybenzoate, related to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, was synthesized from 4-amino-2-hydroxybenzoic acid, exploring its potential as an intermediate in pharmaceuticals (Wang Yu, 2008).
Photodynamic Therapy Applications
- A zinc phthalocyanine derivative, structurally similar to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, was synthesized and characterized, showing potential for Type II photosensitizers in cancer photodynamic therapy due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
- Schiff base ligands derived from 4-methoxyphenol thiazole, which share structural similarities with Methyl 2-amino-5-hydroxy-4-methoxybenzoate, exhibited moderate antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Alzheimer's Disease Treatment Potential
- A compound structurally akin to Methyl 2-amino-5-hydroxy-4-methoxybenzoate showed selective inhibition against histone deacetylase 6, indicating potential for treating Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).
Antitumor and Apoptosis Induction
- A compound with a structure based on 2-aminoindole and containing a methoxybenzoyl group demonstrated potent antitumor activity by targeting tubulin at the colchicine binding site, leading to apoptotic cell death, suggesting potential applications in cancer therapy (Romagnoli et al., 2008).
Antioxidant Activity and Spectroscopic Analysis
- A derivative of 4-methoxybenzoate, similar to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, was synthesized and studied for its antioxidant activity, electronic, and thermodynamic properties, contributing to the understanding of its potential as an antioxidant agent (Medetalibeyoglu, 2021).
Antimicrobial Derivatives and Lipase Inhibition
- Novel 1,2,4-Triazole derivatives, including a compound structurally related to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, exhibited antimicrobial properties and were found to have lipase and α-glucosidase inhibitory activities (Bektaş et al., 2007).
Molecular Electrostatic Potential Analysis
- Vibrational spectroscopy and molecular electrostatic potential analysis were conducted on a compound similar to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, providing insights into its electronic properties and potential applications in material sciences (Rajalakshmy, 2018).
Glucosidase Inhibiting Activities
- A novel compound with structural elements of Methyl 2-amino-5-hydroxy-4-methoxybenzoate showed significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, indicating potential therapeutic applications for metabolic disorders (Li et al., 2008).
Safety And Hazards
“Methyl 2-amino-5-hydroxy-4-methoxybenzoate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
特性
IUPAC Name |
methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCOPZZPGYOVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630882 | |
| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
CAS RN |
50413-44-0 | |
| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)


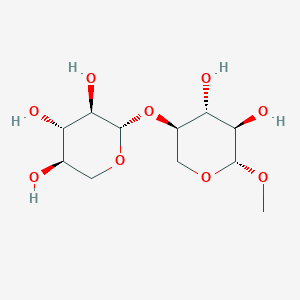

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
